molecular formula C21H27N2+ B13148942 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

Cat. No.: B13148942
M. Wt: 307.5 g/mol
InChI Key: IQGAFEMCHBAPBZ-UHFFFAOYSA-N
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Description

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine is a complex organic compound with a unique structure that combines elements of piperidine and benzazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and benzazepine precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine is unique due to its specific combination of piperidine and benzazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H27N2+

Molecular Weight

307.5 g/mol

IUPAC Name

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

InChI

InChI=1S/C21H27N2/c1-23(13-5-2-6-14-23)16-17-9-12-21-19(15-17)11-10-18-7-3-4-8-20(18)22-21/h3-4,7-9,12,15,22H,2,5-6,10-11,13-14,16H2,1H3/q+1

InChI Key

IQGAFEMCHBAPBZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3

Origin of Product

United States

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